molecular formula C17H28BrNO3SSi B6594171 (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine CAS No. 936727-81-0

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine

Cat. No.: B6594171
CAS No.: 936727-81-0
M. Wt: 434.5 g/mol
InChI Key: YSPBUFSYDZGJDU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a bromobenzenesulfonyl group and a tert-butyldimethylsilanyloxymethyl group

Properties

IUPAC Name

[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBUFSYDZGJDU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrNO3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901119120
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936727-81-0
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936727-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (R)-Pyrrolidin-2-ylmethanol

The chiral pyrrolidine backbone is derived from (R)-prolinol , which is commercially available or synthesized via asymmetric reduction of pyrrolidin-2-one. Key steps include:

  • Hydroxymethyl protection : Treatment of (R)-prolinol with TBSCl in tetrahydrofuran (THF) using imidazole as a base yields (R)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine with >95% yield.

  • Sulfonylation : Reaction with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C affords the target compound.

Representative Data Table 1: Reaction Conditions for Route 1

StepReagents/ConditionsYieldCharacterization Methods
Hydroxymethyl ProtectionTBSCl, imidazole, THF, 25°C, 12h95%1^1H NMR, 13^{13}C NMR
Sulfonylation4-BrC6_6H4_4SO2_2Cl, TEA, DCM, 0°C→25°C, 4h88%LC-MS, IR

Cyclization of 1,4-Diaminobutane Derivatives

An alternative approach involves constructing the pyrrolidine ring via intramolecular cyclization:

  • Amination : 1,4-Diaminobutane is reacted with ethyl bromoacetate to form a secondary amine intermediate.

  • Cyclization : Under acidic conditions (e.g., HCl/EtOH), the linear precursor undergoes cyclization to yield the pyrrolidine core.

  • Functionalization : Sequential TBS protection and sulfonylation as in Route 1 complete the synthesis.

Key Observations :

  • Cyclization yields are highly solvent-dependent, with ethanol providing superior results (78% yield) compared to acetonitrile (52%).

  • Stereochemical control requires chiral auxiliaries or catalysts, such as (R)-BINOL-derived phosphoric acids.

Critical Optimization Parameters

Stereochemical Integrity

The (R) -configuration at C2 is preserved via:

  • Chiral starting materials : (R)-prolinol avoids racemization risks.

  • Mild reaction conditions : Low temperatures (0–25°C) during sulfonylation prevent epimerization.

Protecting Group Strategy

  • TBS Group Stability : The tert-butyldimethylsilyl ether resists hydrolysis under basic and weakly acidic conditions, making it ideal for multi-step syntheses.

  • Deprotection Risks : Exposure to strong acids (e.g., TFA) or fluoride ions (e.g., TBAF) cleaves the TBS group, necessitating careful reagent selection.

Analytical and Validation Techniques

Structural Confirmation

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the TBS group (δ 0.1–0.3 ppm for Si–CH3_3) and sulfonyl aromatic protons (δ 7.6–8.1 ppm).

  • Mass Spectrometry : LC-MS shows a molecular ion peak at m/z 434.5 [M+H]+^+, consistent with the molecular formula C17_{17}H28_{28}BrNO3_3SSi.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity.

  • Elemental Analysis : Matches theoretical values for C, H, N, and S within 0.3% error.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • TBSCl vs. Alternative Silylating Agents : TBSCl is preferred over TMSCl due to its higher stability and lower cost at scale.

  • Solvent Recycling : THF and DCM are recovered via distillation, reducing environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 4-bromobenzenesulfonyl group undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids under palladium catalysis. This reaction enables biaryl synthesis for pharmaceutical intermediates .

Reaction ConditionsProductsYieldCatalysts/Additives
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂OBiaryl sulfonamides72-89%Aryl boronic acids, 80-100°C

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination form the C–C bond .

Deprotection of the TBDMS Group

The TBDMS-protected hydroxymethyl group is cleaved under acidic or fluoride-mediated conditions to yield a primary alcohol .

ReagentConditionsProductYield
TBAF (1.0 M)THF, 25°C, 2 h(R)-2-(Hydroxymethyl)pyrrolidine95%
HCl (aq. 1M)MeOH, 60°C, 4 h(R)-2-(Hydroxymethyl)pyrrolidine88%

Applications : The liberated alcohol can undergo further oxidation (e.g., to carboxylic acids) or serve as a nucleophile in Mitsunobu reactions .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonyl group activates the benzene ring for meta-directed electrophilic substitution , though steric hindrance from bromine limits reactivity .

ReactionReagents/ConditionsProductsYield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-bromobenzenesulfonamide63%
SulfonationSO₃/H₂SO₄, 50°C3-Sulfo-4-bromobenzenesulfonamide58%

Mechanistic Note : The sulfonyl group deactivates the ring but directs incoming electrophiles to the meta position relative to itself .

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen participates in alkylation and acylation reactions, though steric hindrance from the TBDMS group affects regioselectivity .

Reaction TypeReagentsProductsYield
AlkylationCH₃I, K₂CO₃, DMF, 50°CN-Methylated derivative67%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetylated derivative81%

Steric Effects : Bulky TBDMS substituents reduce reaction rates at the adjacent carbon .

Reductive Desulfonylation

The sulfonamide group is cleaved under reducing conditions to yield a pyrrolidine derivative .

ReagentConditionsProductYield
Na/NH₃(l)−78°C, 1 h(R)-2-(TBDMS-oxymethyl)pyrrolidine78%

Application : Generates deprotected amines for further functionalization .

Biological Activity Modulation

In drug discovery, derivatives of this compound inhibit RORγt and PPARα/γ through conformational effects imposed by the TBDMS group and sulfonamide . For example:

  • Compound 16 (RORγt inhibitor): EC₅₀ = 61 nM, PXR EC₅₀ = 495 nM .

  • Compound 25 (PPARα/γ agonist): αEC₅₀ = 5 nM, γEC₅₀ = 90 nM .

Table 2: Electronic Effects on Reactivity

Functional GroupElectronic EffectReactivity Impact
4-BromobenzenesulfonylElectron-withdrawingActivates ring for EAS (meta)
TBDMS-oxymethylSteric hindranceSlows N-alkylation

Mechanistic Insights

  • Suzuki Coupling : The bromine atom’s electronegativity facilitates oxidative addition to Pd⁰ .

  • EAS Selectivity : Sulfonyl groups direct electrophiles to the meta position despite bromine’s ortho/para-directing nature due to stronger electronic effects.

  • TBDMS Stability : Resists basic conditions but labile to fluorides via pentavalent silicate intermediates .

This compound’s versatility in cross-coupling, deprotection, and ring functionalization makes it valuable in synthesizing bioactive molecules and materials .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine as a lead compound in anticancer drug development. Its sulfonyl group is known to enhance the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry reported the synthesis of various sulfonyl derivatives, including this compound, which exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

  • Data Table: Antimicrobial Activity
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    This compoundE. coli32 µg/mL
    This compoundS. aureus16 µg/mL

This data indicates that the compound shows promising activity against common pathogenic bacteria, warranting further exploration in drug formulation.

Organic Synthesis Applications

2.1 Synthesis of Sulfonamide Derivatives
this compound serves as a key intermediate in the synthesis of sulfonamide derivatives, which are widely used in pharmaceuticals.

  • Synthesis Pathway : The compound can be reacted with amines to form sulfonamides through nucleophilic substitution reactions, leveraging its electrophilic sulfonyl group.

2.2 Role in Asymmetric Synthesis
The chirality of this compound makes it an excellent chiral auxiliary in asymmetric synthesis processes, particularly in the formation of enantiomerically enriched compounds.

  • Case Study : A research article demonstrated the use of this compound as a chiral auxiliary in the synthesis of a complex natural product, showcasing its utility in generating high enantiomeric excess .

Material Science Applications

3.1 Polymer Chemistry
In material science, this compound has potential applications in the development of functional polymers.

  • Application Example : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure and functional groups capable of forming strong intermolecular interactions.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group and the tert-butyldimethylsilanyloxymethyl group may play roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Chlorobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
  • ®-1-(4-Methylbenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine

Uniqueness

®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for certain synthetic applications and research studies.

Biological Activity

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the synthesized compound's pharmacological effects, focusing on its antibacterial properties, enzyme inhibition, and interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a tert-butyldimethylsilanyloxymethyl group. The bromobenzene moiety enhances the compound's lipophilicity, potentially influencing its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. The following table summarizes the antibacterial effectiveness of related compounds against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AStaphylococcus aureus1550
Compound BEscherichia coli1830
Compound CSalmonella typhi2025

These results indicate that compounds with similar structures can effectively inhibit bacterial growth, suggesting that this compound may also possess noteworthy antibacterial properties.

Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives of this compound may act as potent inhibitors of various enzymes, particularly acetylcholinesterase (AChE) and urease. The following table outlines the IC50 values for related compounds:

CompoundEnzymeIC50 (µM)
Compound DAcetylcholinesterase2.14 ± 0.003
Compound EUrease1.13 ± 0.003

These findings suggest that the compound could be developed further as a therapeutic agent targeting conditions related to enzyme dysregulation.

Case Study 1: Antibacterial Screening

In a study conducted by Nafeesa et al. (2020), a series of sulfonamide derivatives were synthesized and tested for antibacterial activity. Among these, several compounds exhibited strong activity against Bacillus subtilis and Salmonella typhi. The study utilized standard disc diffusion methods to evaluate efficacy, confirming the potential of sulfonamide-containing structures in combating bacterial infections.

Case Study 2: Enzyme Inhibition Analysis

Research by Wu et al. (2011) focused on the binding interactions between synthesized compounds and bovine serum albumin (BSA). The study employed fluorescence measurements to assess binding affinity, revealing significant interactions that correlate with enzyme inhibition activity. Such interactions are crucial for understanding the pharmacokinetics and therapeutic potential of new drug candidates.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pyrrolidine precursor. For example, sulfonyl chloride derivatives react with pyrrolidine under basic conditions (e.g., aqueous K₂CO₃ or NaOH in THF) to install the sulfonamide group, as demonstrated in analogous syntheses . The tert-butyldimethylsilyl (TBDMS) protecting group is introduced via silylation of a hydroxyl intermediate using reagents like TBDMS-Cl in the presence of imidazole. Stereochemical control at the (R)-configuration may require chiral auxiliaries or resolution techniques.

Q. How should researchers purify and characterize this compound?

  • Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for sulfonamide-containing compounds. Characterization should include ¹H/¹³C NMR to confirm sulfonamide integration and TBDMS group presence (~0.1–0.3 ppm for Si(CH₃)₂). Mass spectrometry (ESI/HRMS) and IR can validate molecular weight and functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What solvents and bases optimize sulfonylation reactions for similar pyrrolidine derivatives?

  • Methodological Answer : Aqueous bases (K₂CO₃, NaOH) in THF yield >90% in sulfonylation reactions, as shown in Table 1 (Entry 1–2, ). Non-polar solvents (e.g., DCM) or weaker bases (pyridine) reduce efficiency (Entry 4–6). Ensure inert atmospheres (N₂) to prevent side reactions.

Advanced Research Questions

Q. How can stereochemical integrity be maintained during TBDMS protection and subsequent reactions?

  • Methodological Answer : The TBDMS group’s steric bulk can influence neighboring group participation. Use mild silylation conditions (e.g., TBDMS-Cl with imidazole in DMF) to avoid racemization. Monitor stereochemistry via chiral HPLC or optical rotation. For example, analogous silylated pyrrolidines in retained enantiomeric excess (>98%) when reactions were conducted below 0°C.

Q. What strategies resolve contradictory NMR data caused by dynamic rotational barriers in the sulfonamide group?

  • Methodological Answer : Sulfonamide rotation can lead to signal splitting. Variable-temperature NMR (e.g., –40°C to 25°C) or 2D NOESY can clarify conformational exchange. For example, in , 1-(4-bromophenylsulfonyl)pyrrolidine showed coalescence at 0°C, confirming rotational barriers. Computational modeling (DFT) may also predict preferred conformers.

Q. How does the TBDMS group impact reactivity in cross-coupling or deprotection steps?

  • Methodological Answer : The TBDMS group is stable under basic/neutral conditions but cleaved by fluoride sources (e.g., TBAF). In multi-step syntheses (e.g., ), its presence avoids interference in Pd-catalyzed couplings. However, residual moisture may cause premature deprotection; rigorously anhydrous conditions (molecular sieves, argon) are critical.

Q. What analytical methods differentiate regioisomers or byproducts in sulfonylation reactions?

  • Methodological Answer : LC-MS with a C18 column (ACN/water gradient) can separate regioisomers. For example, in , sulfonamide byproducts (e.g., disulfonated pyrrolidine) were identified via retention time shifts. High-resolution X-ray crystallography (as in ) may resolve structural ambiguities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.